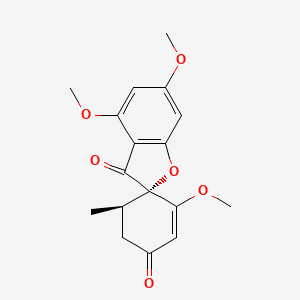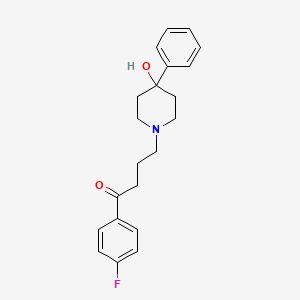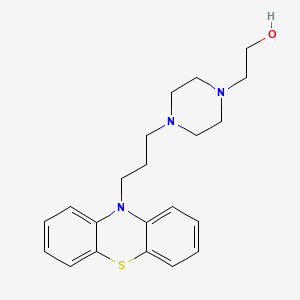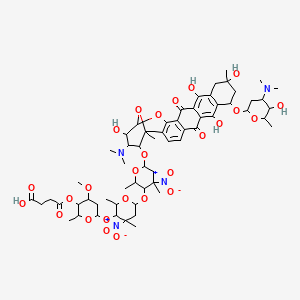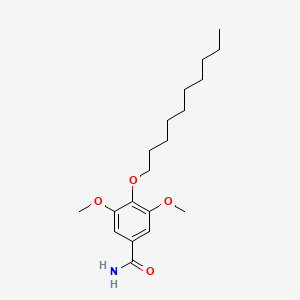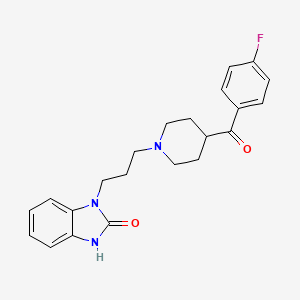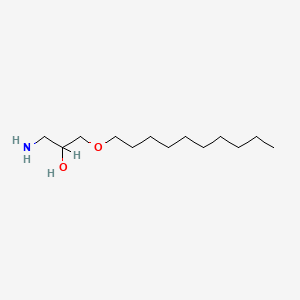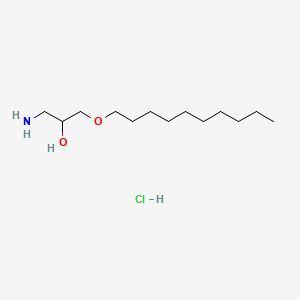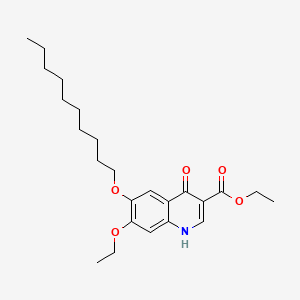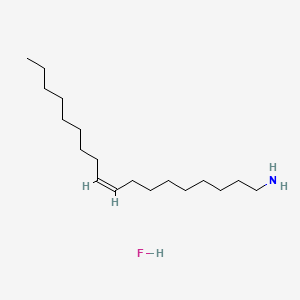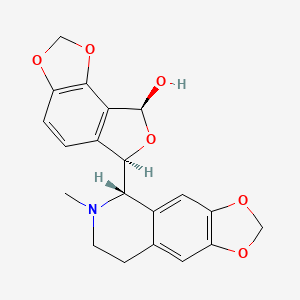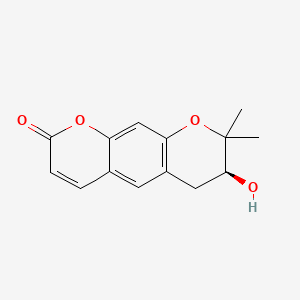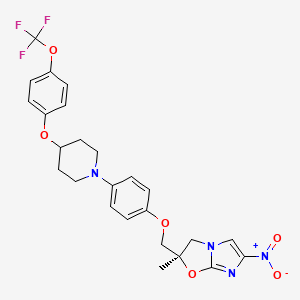
德拉曼尼德
描述
Delamanid is a nitro-dihydro-imidazooxazole derivative used primarily in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is known for its potent in vitro and in vivo antitubercular activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis . Delamanid is marketed under the trade name Deltyba and is approved for use in several countries, including Japan and those in the European Union .
科学研究应用
生化分析
Biochemical Properties
Delamanid inhibits the synthesis of methoxy-mycolic and keto-mycolic acid, which are essential components of the mycobacterial cell wall . This inhibition is achieved through the F420 coenzyme mycobacteria system, which generates nitrous oxide . The interaction between Delamanid and these biomolecules disrupts the integrity of the bacterial cell wall, thereby exerting its antimycobacterial properties .
Cellular Effects
Delamanid’s impact on cellular processes is primarily observed in its effects on Mycobacterium tuberculosis. By inhibiting the synthesis of key cell wall components, Delamanid disrupts the normal function of the bacteria, leading to their eventual death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism associated with the synthesis and maintenance of the cell wall .
Molecular Mechanism
The molecular mechanism of Delamanid involves the inhibition of methoxy- and keto-mycolic acid synthesis through the F420 coenzyme mycobacteria system . This system generates nitrous oxide, which contributes to the antimycobacterial properties of Delamanid . The active free radical produced by the mycobacterial F420-dependent nitroreductase coenzyme system is also a part of Delamanid’s mechanism of action .
Temporal Effects in Laboratory Settings
Its stability and long-term effects on cellular function have been observed in in vitro studies
Dosage Effects in Animal Models
Preliminary studies suggest that Delamanid has a dose-dependent effect on the treatment of MDR-TB
Metabolic Pathways
Delamanid is involved in the metabolic pathways related to the synthesis of mycolic acids . It interacts with the F420 coenzyme mycobacteria system, which plays a crucial role in these metabolic pathways
Transport and Distribution
It is known that Delamanid is primarily metabolized by albumin into the metabolite DM-6705
Subcellular Localization
Given its role in inhibiting the synthesis of cell wall components, it is likely that Delamanid localizes to areas of the cell where these synthesis processes occur
准备方法
合成路线和反应条件: 德拉曼尼德是通过多步合成工艺制备的,该工艺涉及形成咪唑并恶唑核心,然后引入各种官能团。主要步骤包括:
- 形成咪唑并恶唑环。
- 引入硝基。
- 连接三氟甲氧基苯氧基和哌啶基苯氧基。
工业生产方法: 德拉曼尼德的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:
- 使用高压均质进行乳化。
- 喷雾干燥形成干燥粉末。
- 通过纳米包封确保稳定性,以提高水溶解动力学 .
化学反应分析
反应类型: 德拉曼尼德会经历各种化学反应,包括:
还原: 硝基被还原为胺。
氧化: 咪唑并恶唑环可以在特定条件下进行氧化。
取代: 咪唑并恶唑环上的官能团可以被其他基团取代。
常用试剂和条件:
还原: 使用钯碳催化加氢。
氧化: 使用高锰酸钾等氧化剂。
取代: 使用适当亲核试剂的亲核取代反应。
主要产物:
- 硝基的还原导致形成胺衍生物。
- 咪唑并恶唑环的氧化可以产生各种氧化衍生物。
- 取代反应会生成各种取代的咪唑并恶唑化合物 .
作用机制
德拉曼尼德通过抑制甲氧基和酮基分枝菌酸的合成发挥作用,而分枝菌酸是分枝杆菌细胞壁的重要组成部分。它是一种前药,需要由分枝杆菌 F420 辅酶系统(包括脱氮黄素依赖性硝基还原酶)激活。 这种活化会导致活性氮物种的产生,从而破坏分枝菌酸的合成,最终杀死细菌 .
类似化合物:
普雷托曼尼德: 另一种用于治疗结核病的硝基咪唑衍生物。
异烟肼: 一种一线抗结核药物,抑制分枝菌酸合成。
利福平: 一种抑制细菌 RNA 合成的抗生素。
比较:
德拉曼尼德与普雷托曼尼德: 与普雷托曼尼德相比,德拉曼尼德在体外对多重耐药性和广泛耐药性结核菌株表现出更高的效力.
德拉曼尼德与异烟肼: 虽然两者都抑制分枝菌酸合成,但德拉曼尼德具有独特的机制,涉及 F420 辅酶系统。
德拉曼尼德与利福平: 德拉曼尼德靶向分枝菌酸合成,而利福平抑制 RNA 合成,使它们在联合治疗中具有互补性
德拉曼尼德独特的作用机制及其对耐药菌株的有效性使其成为抗结核药物库中的宝贵补充。
相似化合物的比较
Pretomanid: Another nitroimidazole derivative used in the treatment of tuberculosis.
Isoniazid: A first-line antitubercular drug that inhibits mycolic acid synthesis.
Rifampicin: An antibiotic that inhibits bacterial RNA synthesis.
Comparison:
Delamanid vs. Pretomanid: Delamanid exhibits greater in vitro potency against multidrug-resistant and extensively drug-resistant tuberculosis strains compared to pretomanid.
Delamanid vs. Isoniazid: While both inhibit mycolic acid synthesis, delamanid has a distinct mechanism involving the F420 coenzyme system.
Delamanid vs. Rifampicin: Delamanid targets mycolic acid synthesis, whereas rifampicin inhibits RNA synthesis, making them complementary in combination therapy
Delamanid’s unique mechanism of action and its efficacy against drug-resistant strains make it a valuable addition to the arsenal of antitubercular drugs.
属性
IUPAC Name |
(2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOLTSRNUSPPH-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218326 | |
| Record name | Delamanid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Delamanid is a prodrug that requires biotransformation via via the mycobacterial F420 coenzyme system, including the deazaflavin dependent nitroreductase (Rv3547), to mediate its antimycobacterial activity against both growing and nongrowing mycobacteria. Mutations in one of five coenzyme F420 genes, _fgd, Rv3547, fbiA, fbiB, and fbiC_ has been proposed as the mechanism of resistance to delamanid. Upon activation, the radical intermediate formed between delamanid and desnitro-imidazooxazole derivative is thought to mediate antimycobacterial actions via inhibition of methoxy-mycolic and keto-mycolic acid synthesis, leading to depletion of mycobacterial cell wall components and destruction of the mycobacteria. Nitroimidazooxazole derivative is thought to generate reactive nitrogen species, including nitrogen oxide (NO). However unlike isoniazid, delamanid does not alpha-mycolic acid. | |
| Record name | Delamanid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
681492-22-8 | |
| Record name | Delamanid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681492-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delamanid [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681492228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delamanid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Delamanid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELAMANID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OOT6M1PC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


